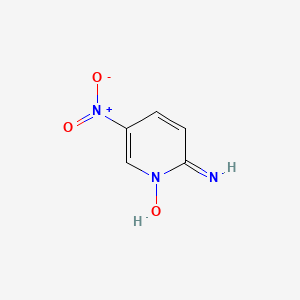

2-Amino-5-nitropyridine 1-oxide

Overview

Description

2-Amino-5-nitropyridine 1-oxide is a chemical compound with the formula: C5H5N3O2. It has a molecular weight of 139.1121 . It is also known by other names such as 2-Pyridinamine, 5-nitro-, Pyridine, 2-amino-5-nitro-, 5-Nitro-2-aminopyridine, and 5-nitropyrimidin-2-ylamine .

Synthesis Analysis

The synthesis of this compound involves a slow evaporation solution growth technique . The cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) was successfully grown using this method .Molecular Structure Analysis

The molecular structure of this compound was elucidated by single-crystal X-ray diffraction analysis . It belongs to a monoclinic system with a centrosymmetric space group P2 1 /n .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.1121 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

1. Nonlinear Optical Properties

2-Amino-5-nitropyridine 1-oxide has been explored for its potential in enhancing quadratic nonlinear optical properties. A study by Masse and Zyss (1991) discusses the synthesis and crystal structure of 2-amino-5-nitropyridinium dihydrogen monophosphate, which combines mineral and organic moieties. This organic-inorganic material is designed to favor mutual dipolar interactions, contributing to high powder second harmonic generation (SHG) efficiency, comparable to that of purely organic crystals (Masse & Zyss, 1991).

2. Crystal Engineering

The compound has been utilized in crystal engineering to create noncentrosymmetric structures. Pécaut, Lévy, and Masse (1993) synthesized 2-amino-5-nitropyridinium halides and analyzed their crystal structures, revealing non-linear chromophores arranged in herringbone motifs. These structures exhibit second-harmonic generation responses, indicating their potential for efficient quadratic non-linear optical properties (Pécaut, Lévy, & Masse, 1993).

3. Molecular Interactions and Structure

Stone and Tsuzuki (1997) investigated the intermolecular interactions in crystals like 2-amino-5-nitropyridine. They found that these compounds have two-dimensional layer structures held together by hydrogen bonds, with strong electrostaticinteractions within each layer. The study highlights the significance of dispersion interaction as the dominant interlayer interaction and the influence of molecular packing on interlayer distance, contributing to a deeper understanding of the molecular interactions and structure in these crystals (Stone & Tsuzuki, 1997).

4. Chemical Reactions and Synthesis

Research by Nakadate et al. (1965) focused on the Janovsky reaction of nitropyridines, including the synthesis of various derivatives of 2-amino-5-nitropyridine. This study contributes to the understanding of the chemical behavior and potential synthetic pathways of nitropyridine compounds, providing valuable insights for further research and applications in chemistry (Nakadate et al., 1965).

5. SERS Spectroscopy

In spectroscopy, 2-amino-5-nitropyridine has been used in conjunction with colloidal silver for surface-enhanced Raman spectroscopy (SERS). Neto, Muniz-Miranda, and Sbrana (1995) demonstrated how 2-amino,5-nitropyridine adsorbed on SERS-active substrates prepared through filtration of silver colloidal dispersions could be used for obtaining SERS spectra. This application signifies the importance of this compound in enhancing spectroscopic studies (Neto, Muniz-Miranda, & Sbrana, 1995).

Safety and Hazards

Properties

IUPAC Name |

1-hydroxy-5-nitropyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3,6,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZMVLSNJGRZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574271 | |

| Record name | 2-Imino-5-nitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-74-6 | |

| Record name | NSC328482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-5-nitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.